molecular formula C18H24O B11945154 4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one CAS No. 81842-19-5

4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one

Cat. No.: B11945154
CAS No.: 81842-19-5
M. Wt: 256.4 g/mol
InChI Key: XLIQGOSWLRYSLD-UHFFFAOYSA-N
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Description

4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one is a cyclohexenone derivative featuring a substituted pentyl chain at the 4-position of the cyclohexenone ring. Cyclohexenones are widely studied for their reactivity in organic synthesis, particularly in conjugate additions and cycloadditions, due to the electron-deficient α,β-unsaturated ketone system .

Properties

CAS No.

81842-19-5

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

4-[4-(4-methylphenyl)pentyl]cyclohex-3-en-1-one

InChI

InChI=1S/C18H24O/c1-14-6-10-17(11-7-14)15(2)4-3-5-16-8-12-18(19)13-9-16/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3

InChI Key

XLIQGOSWLRYSLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCCC2=CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The specific conditions for these reactions can vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one (CAS 81842-34-4)
  • Structure : Cyclohex-2-en-1-one core with a benzenesulfonyl group and the same 4-(4-methylphenyl)pentyl substituent as the target compound.
  • Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated ketone compared to the target compound. The cyclohexenone double bond is at the 2-position (vs. 3-position in the target), altering conjugation and reactivity .
Methyl (1S,6S)-6-(4-Chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate
  • Structure : Cyclohex-3-en-2-one core with ester and 4-chlorophenyl substituents.
  • The 4-chlorophenyl group introduces halogen-based steric and electronic effects, which may influence binding affinity in biological systems .

Functional Group Variants

4-(4-Hydroxy-4-methylpentyl)cyclohex-3-en-1-carbaldehyde (Lyral®)
  • Structure : Cyclohex-3-en-1-carbaldehyde core with a hydroxylated pentyl chain.
  • Key Differences :
    • The aldehyde group replaces the ketone, making it more reactive toward nucleophiles.
    • The hydroxyl group enables hydrogen bonding, enhancing water solubility compared to the target compound. This structural feature is exploited in fragrance chemistry .
4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-methyl Acetate
  • Structure : Cyclohexene ring with an acetate ester and an unsaturated pentenyl chain.
  • Key Differences :
    • The acetate ester introduces hydrolytic sensitivity, unlike the stable ketone in the target compound.
    • The unsaturated pentenyl chain may undergo oxidation or polymerization reactions .

Substituent Position and Chain Length Variants

3-(Cyclohex-3-en-1-on-4-yl)-4-(4-hydroxyphenyl)hexane
  • Structure: Cyclohexenone attached to a hexane chain with a 4-hydroxyphenyl group.
  • The 4-hydroxyphenyl group offers sites for metabolic conjugation (e.g., glucuronidation) .
1-[4-(4-Methyl-3-pentenyl)-3-cyclohexenyl]ethanone
  • Structure : Cyclohexene ring with an acetyl group and a branched pentenyl chain.
  • The acetyl group may participate in Claisen condensations, unlike the target compound’s unsubstituted ketone .

Notes

  • Data Limitations: Direct experimental data (e.g., melting points, solubility) for the target compound and its analogues are absent in the provided evidence. Comparisons are inferred from structural features and known reactivity trends.
  • Contradictions : The sulfonyl group in the benzenesulfonyl analogue (CAS 81842-34-4) may contradict the target compound’s reactivity in electron-deficient environments .
  • Research Gaps : Experimental studies are needed to validate inferred properties, particularly in biological or catalytic contexts.

Biological Activity

4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring and a substituted pentyl group. Its molecular formula is C18H24O, with a molecular weight of approximately 256.38 g/mol. This compound is part of the class of alkenes, characterized by its cyclohexene moiety, which contributes to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H24O\text{C}_{18}\text{H}_{24}\text{O}

This structure features:

  • A cyclohexene ring , which contains one double bond.
  • A 4-methylphenyl group , contributing significant aromatic characteristics.

Key Features:

  • Molecular Weight: 256.38 g/mol
  • Functional Groups: Alkenes, Aromatic rings

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each differing in complexity and yield. Common synthetic routes include:

  • Alkylation Reactions: Utilizing alkyl halides to introduce the pentyl group.
  • Aromatic Substitution: Employing electrophilic aromatic substitution to attach the 4-methylphenyl group.
  • Cyclization Techniques: Forming the cyclohexene ring through cyclization reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focusing on small molecular weight bioactive compounds demonstrated that certain derivatives possess dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs) . The findings suggest that modifications in the structure can enhance their efficacy against cancer cell lines.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, indicating that this compound may possess similar bioactivity . This property is particularly relevant in the development of new antimicrobial agents.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various compounds, it was found that derivatives with similar structural motifs to this compound demonstrated significant cytotoxicity against prostate cancer cell lines. The study utilized Liquid Chromatography–Mass Spectrometry (LC-MS) for compound characterization, revealing potent anticancer activity .

Case Study 2: Antimicrobial Peptides

Another study explored the dual functionality of small molecular weight bioactive compounds, identifying those with antimicrobial and anticancer properties. The research highlighted how structural variations could lead to enhanced biological activity, reinforcing the potential applications of compounds like this compound in therapeutic contexts .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
4-MethylphenylcyclohexanoneKetoneContains a methylphenyl group; potential for similar activity
1-(4-Methylphenyl)cyclopenteneCyclopenteneSmaller ring structure; different reactivity profile
3-(4-Methylphenyl)-2-cyclopentenoneCyclopentenoneSimilar aromatic substitution; different ring size

This table illustrates how variations in structure affect the biological activity of related compounds, emphasizing the uniqueness of this compound.

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